![molecular formula C15H13ClO2 B14503866 1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one CAS No. 63365-62-8](/img/structure/B14503866.png)
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 1-[3-(Benzyloxy)phenyl]-2-bromoethan-1-one
- 1-[3-(Benzyloxy)phenyl]-2-iodoethan-1-one
- 1-[3-(Benzyloxy)phenyl]-2-fluoroethan-1-one
Uniqueness
1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
63365-62-8 |
|---|---|
分子式 |
C15H13ClO2 |
分子量 |
260.71 g/mol |
IUPAC名 |
2-chloro-1-(3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H13ClO2/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
InChIキー |
DATCCWQJGCFJOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)

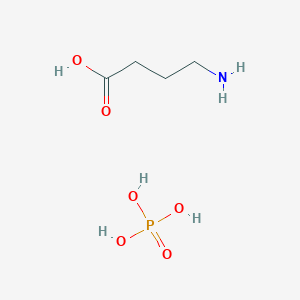
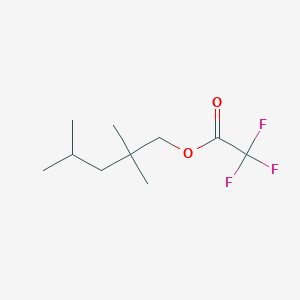
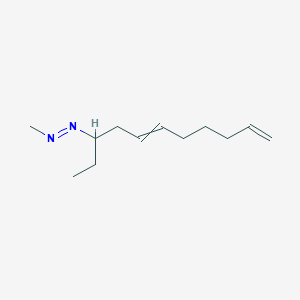
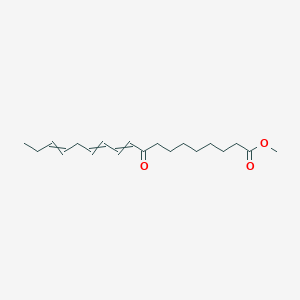
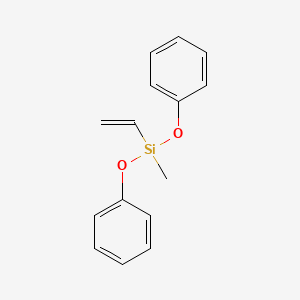
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
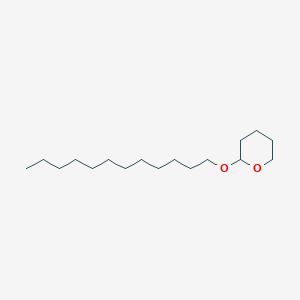
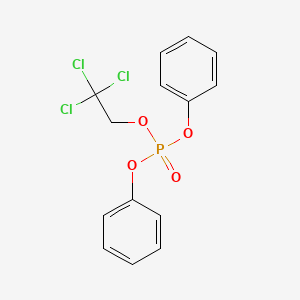
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
